N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Description

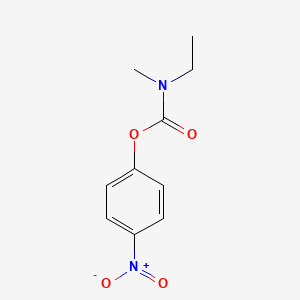

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (CAS: 90870-20-5) is a carbamate derivative characterized by a 4-nitrophenyl group linked to a carbamate moiety substituted with ethyl and methyl groups on the nitrogen atom. Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol . The compound’s structure (SMILES: CCN(C)C(=O)Oc1ccc(cc1)[N+](=O)[O-]) highlights the nitro group at the para position of the phenyl ring and the branched alkyl substituents on the carbamate nitrogen.

Properties

IUPAC Name |

(4-nitrophenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXHDTIKCTZVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675893 | |

| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90870-20-5 | |

| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

-

Reagents :

-

N-Ethylmethylamine (2.50 g, 42.37 mmol)

-

4-Nitrophenyl chloroformate (12.8 g, 63.56 mmol)

-

Triethylamine (12.84 g, 127.11 mmol)

-

Solvent: Dry N,N-dimethylformamide (DMF, 70 mL)

-

Atmosphere: Argon

-

-

Steps :

-

N-Ethylmethylamine is dissolved in dry DMF under argon.

-

Triethylamine and 4-nitrophenyl chloroformate are added sequentially at room temperature.

-

The mixture is stirred for 2 hours, quenched with water, and extracted with ethyl acetate.

-

The organic layer is washed with water and brine, concentrated, and purified via silica gel chromatography (10% ethyl acetate/hexanes).

-

-

Yield and Characterization :

This method emphasizes the critical role of anhydrous conditions and stoichiometric excess of 4-nitrophenyl chloroformate to drive the reaction to completion.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents such as DMF and acetonitrile are preferred for their ability to stabilize ionic intermediates and enhance nucleophilicity. Comparative studies from analogous carbamate syntheses suggest that DMF provides superior yields (76%) compared to tetrahydrofuran (THF, ~65%).

Base and Stoichiometry

Triethylamine is commonly used to neutralize HCl generated during the reaction. A 3:1 molar ratio of triethylamine to N-ethylmethylamine ensures efficient byproduct sequestration. Excess 4-nitrophenyl chloroformate (1.5 equivalents) minimizes side reactions, such as hydrolysis of the chloroformate.

Temperature and Atmosphere

Room-temperature reactions under inert atmospheres (argon or nitrogen) prevent oxidation of sensitive intermediates. Elevated temperatures (>40°C) risk decomposition of the nitro group.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and scalability. Key adaptations from laboratory protocols include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves reaction control and reduces purification steps. For example, a patent describing analogous carbamate production highlights the use of acetonitrile as a solvent in flow reactors, achieving 85% conversion in 30 minutes.

Purification Techniques

Chromatography is replaced with crystallization or distillation for large-scale operations. Ethyl acetate/hexanes mixtures are effective for recrystallization, yielding >95% purity.

Comparative Analysis of Synthetic Routes

*Yield extrapolated from analogous reactions in patent literature.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of 4-nitrophenyl chloroformate is a major side reaction. Strategies include:

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: 4-Aminophenyl ethyl(methyl)carbamate.

Reduction: Ethyl(methyl)amine and 4-nitrophenol.

Substitution: Various substituted phenyl carbamates depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for the introduction of functional groups in synthetic pathways, facilitating the development of novel compounds.

Research has indicated that this compound exhibits antimicrobial and antioxidant properties. It has been studied for its potential neuroprotective effects and its ability to upregulate anti-apoptotic proteins in neuronal models derived from human induced pluripotent stem cells (iPSCs). Additionally, it has shown antibacterial efficacy against multi-drug resistant strains, indicating its potential as an antimicrobial agent.

Pharmaceutical Applications

The compound is being investigated for its potential use in drug design as a prodrug. Its ability to form covalent bonds with active sites of enzymes may inhibit their activity, which is particularly relevant in pharmacological contexts.

Environmental Science

This compound is utilized in bioremediation efforts to degrade pollutants such as pesticides. Functional metagenomics is employed to discover enzymes capable of degrading carbamates, contributing to environmental cleanup initiatives.

Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of carbamate derivatives highlighted that related compounds could upregulate anti-apoptotic proteins like Bcl-2 and induce autophagy. Although this compound was not directly tested, these mechanisms suggest potential applications in neuroprotection.

Study 2: Antibacterial Efficacy

In another study assessing antibacterial properties, this compound showed significant reductions in bacterial viability against multi-drug resistant strains. This supports its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-nitrophenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions. The nitro group can also participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate derivatives with nitro-substituted phenyl groups exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate with key analogs:

O-Ethyl-N-(4-nitrophenyl)carbamate

- Structure : Lacks the N-methyl group, featuring only an ethyl substituent on the carbamate nitrogen.

- Synthesis : Prepared via reaction of ethyl chloroformate with 4-nitroaniline, yielding 78% product (m.p. 129–130°C) .

- Biological Activity : Shows moderate antimicrobial activity (MIC = 250 µg/mL against tested strains), likely due to reduced lipophilicity compared to N-alkylated derivatives .

Methyl N-(4-nitrophenyl)carbamate

- Structure : Contains a methyl group on the carbamate nitrogen and a 4-nitrophenyl group.

- Crystallography : Crystallizes in a triclinic system (space group P1) with hydrogen bonding (N–H⋯O) stabilizing the lattice .

- Physicochemical Properties : IR spectra show carbonyl stretching at 1700–1705 cm⁻¹, similar to other carbamates .

Methyl N-methyl-N-(4-nitrophenyl)carbamate

- Structure : Differs by having a methyl group instead of ethyl on the nitrogen.

- Molecular Properties : Molecular formula C₉H₁₀N₂O₄ (MW: 210.19), with reduced steric hindrance compared to the ethyl analog .

Vinyl Carbamate

- It is 10–50× more carcinogenic than ethyl carbamate due to metabolic activation to electrophilic intermediates .

Physicochemical and Structural Properties

IR Spectra

- All carbamates exhibit strong C=O stretches near 1700–1715 cm⁻¹ and N–H stretches at 3300–3350 cm⁻¹ .

- This compound may show slight peak shifts due to electron-donating alkyl groups reducing carbonyl polarization.

Crystallography

- Methyl N-(4-nitrophenyl)carbamate forms hydrogen-bonded layers (N–H⋯O), while N-ethyl-N-methyl substitution in the target compound likely disrupts this pattern, affecting solubility and stability .

Biological Activity

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to a carbamate moiety. The structural formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 222.24 g/mol

The compound exists as a yellow crystalline solid, soluble in organic solvents such as methanol and dichloromethane. Its structure influences its chemical reactivity and biological interactions, particularly involving enzyme inhibition.

Enzyme Inhibition

This compound has been shown to exhibit notable enzyme inhibition properties. It primarily interacts with lipases, which play a crucial role in lipid metabolism. The compound acts by binding to the active sites of these enzymes, thereby inhibiting their activity. This mechanism is often mediated through hydrogen bonding and electrostatic interactions facilitated by the carbamate group.

Table 1: Enzyme Inhibition Activity

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various bacterial strains, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with specific molecular targets. The nitro group can participate in redox reactions, enhancing the compound's overall biological efficacy.

Figure 1: Mechanism of Action

- Enzyme Binding : The carbamate group binds to the active site of enzymes.

- Inhibition : This binding prevents substrate access, inhibiting enzyme function.

- Redox Activity : The nitro group may facilitate electron transfer processes.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar carbamate derivatives in neuronal models derived from human induced pluripotent stem cells (iPSCs). While this compound was not directly tested, related compounds demonstrated the ability to upregulate anti-apoptotic proteins such as Bcl-2 and induce autophagy through mechanisms that may be applicable to this compound .

Study 2: Antibacterial Efficacy

In another study, this compound was evaluated for its antibacterial properties against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent .

Applications in Research and Industry

This compound has several applications across various fields:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between 4-nitrophenol and ethyl methylcarbamoyl chloride. A typical procedure involves dissolving 4-nitrophenol in dry THF, adding ethyl methylcarbamoyl chloride dropwise under nitrogen, and maintaining the reaction at 0–5°C for 12 hours. Triethylamine is used as a base to neutralize HCl byproducts. Purification involves extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization from methanol (yield: ~78%) .

- Key Variables : Temperature control (<5°C minimizes side reactions), stoichiometric excess of carbamoyl chloride (5–10%), and solvent polarity (THF enhances nucleophilicity of 4-nitrophenol).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, ethyl/methyl carbamate). Expected signals: δ ~8.2 ppm (aromatic protons ortho to nitro), δ ~1.3 ppm (CH₃ of ethyl), δ ~3.1 ppm (N–CH₃) .

- HPLC : Use a C18 column with UV detection at 254 nm. Retention time comparison against standards identifies impurities (<2% acceptable for research-grade material).

- Elemental Analysis : Validate %C, %H, %N (deviation >0.3% indicates incomplete purification) .

Q. What are the hydrolytic stability profiles of this carbamate under varying pH conditions?

- Methodology : Hydrolysis kinetics are assessed by incubating the compound in buffers (pH 1–13) at 25°C and 37°C. Aliquots are analyzed via UV-Vis (λmax ~400 nm for 4-nitrophenolate release).

- Findings : Rapid degradation occurs under alkaline conditions (t₁/₂ <1 hour at pH 13) due to nucleophilic attack on the carbamate carbonyl. Acidic conditions (pH 1) show slower hydrolysis (t₁/₂ ~24 hours) .

Advanced Research Questions

Q. How do substituents (ethyl/methyl vs. other alkyl groups) affect the crystal packing and hydrogen-bonding networks in carbamate derivatives?

- Crystallographic Analysis :

- N-Ethyl-N-methyl derivative : Likely adopts a triclinic system (P1 space group) with Z=2. The ethyl group introduces steric hindrance, reducing planarity between the carbamate and nitrophenyl moieties (dihedral angle ~45–50°) compared to methyl analogs .

- Hydrogen Bonding : N–H···O and C–H···π interactions dominate. Methyl groups reduce intermolecular H-bonding capacity, lowering melting points by ~10–15°C versus bulkier substituents .

- Data Comparison :

| Compound | Space Group | Dihedral Angle (°) | Melting Point (°C) |

|---|---|---|---|

| Methyl N-(4-nitrophenyl) | P1 | 48.2 | 150–151 |

| Ethyl N-(4-chlorophenyl) | P21/c | 45.8 | 129–130 |

Q. What computational models predict the reactivity of this compound in enzyme inhibition studies?

- In Silico Approach :

- Docking Simulations : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE). The nitro group forms π-π stacking with Trp86 (binding affinity ∆G ~-8.2 kcal/mol), while the carbamate carbonyl hydrogen-bonds to Ser203 .

- MD Simulations : AMBER force fields assess stability of enzyme-inhibitor complexes. RMSD >2 Å after 50 ns suggests poor target engagement .

Q. How do conflicting reports on carbamate bioactivity (e.g., pesticidal vs. anticancer) arise, and how can researchers resolve them?

- Root Causes :

- Structural Analog Confusion : Misidentification of substituents (e.g., ethyl vs. isopropyl) alters bioactivity. Validate structures via HRMS and 2D-NMR .

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (human vs. bovine AChE) skew results. Standardize protocols using WHO guidelines .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 129–130°C vs. 150–151°C) for similar carbamates—how to interpret?

- Analysis : Polymorphism or impurities (e.g., residual solvents) cause variability. DSC thermograms identify polymorphs (endothermic peaks at distinct temperatures). Recrystallization from DMSO/water yields the thermodynamically stable form .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.